
Pubadysone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubadysone is a natural product found in Holarrhena pubescens with data available.
Applications De Recherche Scientifique
Chemical Constituents and Structure
Pubadysone has been identified as one of the constituents isolated from the bark of Holarrhena pubescens. Alongside other compounds like puboestrene and pubamide, this compound's structure was established through spectroscopic studies. This research laid a foundation for understanding its chemical properties and potential applications (Siddiqui et al., 2001).
Drug Discovery and Repurposing
While specific studies on this compound in the context of drug discovery are limited, the overall approach to discovering therapeutic applications for compounds like this compound has been greatly aided by databases such as PubChem. PubChem provides a vast repository of chemical substances and their biological activities, aiding in drug repurposing efforts, as seen in the context of the COVID-19 pandemic. This methodology could be applied to this compound for identifying potential therapeutic uses (Zeng et al., 2020).
Research Tools and Resources
Databases like PubChem play a crucial role in providing chemical information for research and development. These databases contain detailed information on various chemical compounds, including potentially this compound, and are instrumental in the fields of chemical biology, medicinal chemistry, and informatics research. Such resources are essential for the ongoing investigation and application of compounds in drug discovery (Kim et al., 2018).
Propriétés
Formule moléculaire |
C21H26O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(1S,2S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-5,14,17-trien-16-one |
InChI |
InChI=1S/C21H26O3/c1-12-16-5-6-17-15-4-3-13-9-14(22)7-8-20(13,2)19(15)18(23)10-21(16,17)11-24-12/h7-9,15,17-19,23H,3-6,10-11H2,1-2H3/t15-,17-,18+,19+,20-,21-/m0/s1 |
Clé InChI |
XLAVTOFVUQJANS-JFIKLWAKSA-N |
SMILES isomérique |
CC1=C2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)CO1 |
SMILES canonique |
CC1=C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)CO1 |
Synonymes |
11 alpha-hydroxy-18,20-oxido-3-oxo-pregna-1,4,17(20)-triene pubadysone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



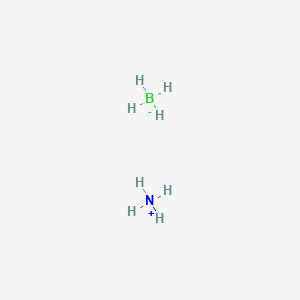

![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)
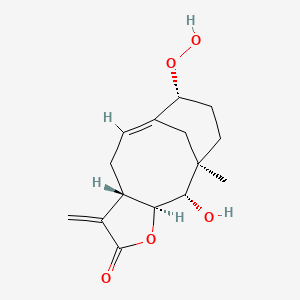

![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)
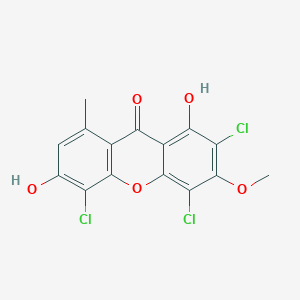
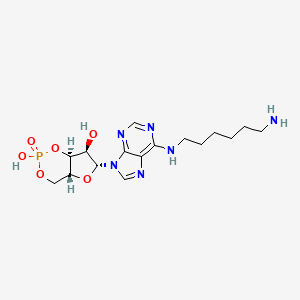
![[(1S,2S,3R,5R,6S,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1254091.png)

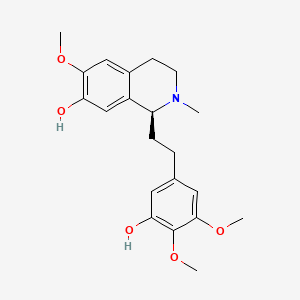
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)

